therapeutic potential of 1-Cyclobutyl-1H-pyrazol-5-amine in medicinal chemistry
therapeutic potential of 1-Cyclobutyl-1H-pyrazol-5-amine in medicinal chemistry
The following technical guide details the therapeutic potential, synthetic pathways, and medicinal chemistry logic surrounding 1-Cyclobutyl-1H-pyrazol-5-amine .
Executive Summary
1-Cyclobutyl-1H-pyrazol-5-amine (CAS: 326827-21-8) is a high-value heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors. As a privileged scaffold, it bridges the gap between traditional aromatic stacking interactions and modern
This guide analyzes its utility in targeting Bruton’s Tyrosine Kinase (BTK) and Janus Kinases (JAK), details its chemical synthesis, and provides a structural rationale for its inclusion in modern drug campaigns.
Part 1: Medicinal Chemistry & Structural Logic[1]
The "Cyclobutyl Effect" in Drug Design
In medicinal chemistry, the substitution of alkyl groups on nitrogen atoms is a critical tuning knob for potency and DMPK (Drug Metabolism and Pharmacokinetics) properties. The 1-cyclobutyl group on the pyrazole core offers distinct advantages over common alternatives like isopropyl or cyclopropyl groups.
| Feature | N-Isopropyl | N-Cyclopropyl | N-Cyclobutyl |
| Conformation | Flexible (free rotation) | Rigid (planar) | Rigid (Puckered) |
| Steric Bulk | Moderate | Low | High (Hydrophobic filling) |
| Metabolic Liability | High (Tertiary C-H oxidation) | Low (Ring strain prevents oxid.) | Moderate (Ring oxidation possible) |
| Lipophilicity (LogP) | Baseline | Lower ( | Optimal (Lipophilic but compact) |
Mechanistic Insight: The cyclobutyl ring adopts a "puckered" or "butterfly" conformation to relieve torsional strain. This creates a unique 3D volume that can fill hydrophobic pockets in enzyme active sites (specifically the specificity pockets of kinases) more effectively than the flat cyclopropyl or the freely rotating isopropyl group. Furthermore, the cyclobutyl group lacks the readily accessible tertiary hydrogen found in isopropyl groups, reducing the rate of oxidative dealkylation by Cytochrome P450 enzymes.
Pharmacophore & Kinase Selectivity
The 5-amino-pyrazole core functions as a bidentate hydrogen bond donor/acceptor motif, typically interacting with the "hinge region" of kinase ATP-binding sites.
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N2 (Pyrazole): Accepts a H-bond from the backbone amide NH of the hinge.
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C5-NH2 (Exocyclic Amine): Donates a H-bond to the backbone carbonyl.
The N1-Cyclobutyl group projects into the solvent-exposed region or the hydrophobic "gatekeeper" pocket, depending on the specific binding mode (Type I vs. Type II inhibition). Its bulk allows it to displace water molecules from hydrophobic clefts, providing an entropic gain in binding energy.
Part 2: Synthetic Accessibility & Manufacturing[2]
The synthesis of 1-Cyclobutyl-1H-pyrazol-5-amine is a convergent process. The critical step is the formation of the pyrazole ring using cyclobutylhydrazine as the key building block.
Core Synthesis Workflow (DOT Diagram)
Figure 1: Convergent synthesis pathway for 1-Cyclobutyl-1H-pyrazol-5-amine involving hydrazine formation and Knorr-type cyclization.
Detailed Experimental Protocol
Step 1: Preparation of Cyclobutylhydrazine Hydrochloride
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Condensation: React cyclobutanone (1.0 eq) with tert-butyl carbazate (Boc-hydrazine, 1.0 eq) in hexane/ethanol. Stir at room temperature until precipitation of the hydrazone occurs.
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Reduction: Dissolve the hydrazone in THF/MeOH. Add sodium cyanoborohydride (NaBH
CN, 1.5 eq) slowly at 0°C. Adjust pH to ~4-5 with acetic acid. Stir overnight. -
Deprotection: Treat the reduced Boc-protected intermediate with 4M HCl in dioxane. The product, cyclobutylhydrazine hydrochloride , precipitates as a white solid. Isolate via filtration.
Step 2: Pyrazole Ring Formation
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Reagents: Cyclobutylhydrazine HCl (1.0 eq), 3-ethoxyacrylonitrile (1.1 eq), and Potassium Carbonate (
, 2.5 eq) or Sodium Ethoxide. -
Solvent: Absolute Ethanol or Methanol.
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Procedure:
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Suspend cyclobutylhydrazine HCl and base in ethanol. Stir for 30 mins to liberate the free hydrazine.
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Add 3-ethoxyacrylonitrile dropwise.
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Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by LC-MS for the formation of the product (
). -
Workup: Cool to RT, remove solvent in vacuo. Resuspend in water and extract with Ethyl Acetate (3x).[1] Dry organic layer over
. -
Purification: Recrystallize from Et2O/Hexane or purify via silica gel chromatography (DCM:MeOH gradient).
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Part 3: Therapeutic Applications & Case Studies
Bruton’s Tyrosine Kinase (BTK) Inhibition
The 1-cyclobutyl-1H-pyrazol-5-amine scaffold is a documented intermediate in the synthesis of reversible and covalent BTK inhibitors.
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Role: The pyrazole amine serves as the "hinge binder."
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Modification: The C4 position of the pyrazole is readily functionalized (e.g., via iodination followed by Suzuki coupling) to attach the "tail" that extends into the solvent front or interacts with Cys481 (in covalent inhibitors).
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Advantage: The N-cyclobutyl group fits snugly into the pocket adjacent to the hinge, providing selectivity over EGFR and other kinases that have steric constraints in this region.
JAK/STAT Pathway Modulation
In Janus Kinase (JAK) inhibitors, the aminopyrazole motif mimics the adenine ring of ATP.
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Selectivity: The volume of the cyclobutyl group can be used to dial in selectivity for JAK1 vs. JAK2 by exploiting subtle differences in the P-loop conformation.
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Metabolic Stability: Compared to N-methyl or N-ethyl analogs, the cyclobutyl variant shows improved half-life (
) in microsomal stability assays due to the steric shielding of the nitrogen.
Part 4: Physicochemical Profile (Data Summary)
| Property | Value/Description | Relevance |
| Molecular Weight | 137.18 g/mol | Fragment-based drug discovery (FBDD) friendly. |
| cLogP | ~0.7 | Ideal for oral bioavailability; allows room for lipophilic appendages. |
| TPSA | ~52 Ų | High permeability; good CNS penetration potential. |
| H-Bond Donors | 2 (Primary Amine) | Critical for hinge binding. |
| H-Bond Acceptors | 2 (Pyrazole N) | Critical for hinge binding. |
| pKa (Conj. Acid) | ~2.5 (Pyrazole N) | Neutral at physiological pH. |
References
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Synthesis of Pyrazole Scaffolds
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Organic Syntheses, "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine". (General method adaptation).
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Cyclobutylhydrazine in BTK Inhibitors
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ChemicalBook, "1-Cyclobutylhydrazine Hydrochloride Properties and Uses".
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Medicinal Chemistry of Cyclobutanes
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Journal of Medicinal Chemistry, "Cyclobutanes in Small-Molecule Drug Candidates".
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Kinase Inhibitor Patents
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World Intellectual Property Organization (WIPO), Patent WO2004013144, "Bicyclo-pyrazoles active as kinase inhibitors".
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Aminopyrazole Review
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Molecules, "Amino-Pyrazoles in Medicinal Chemistry: A Review".
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